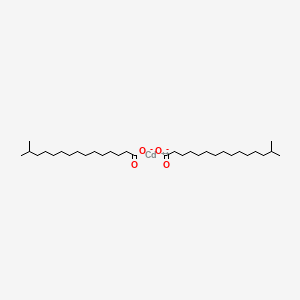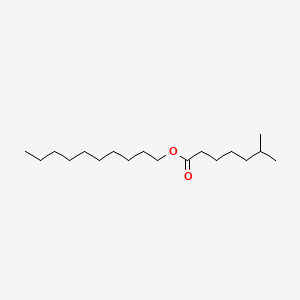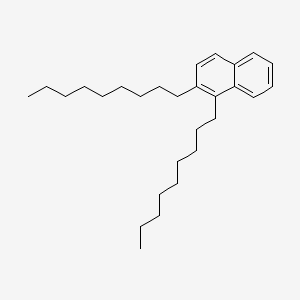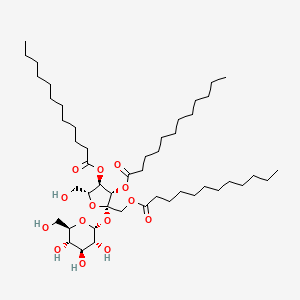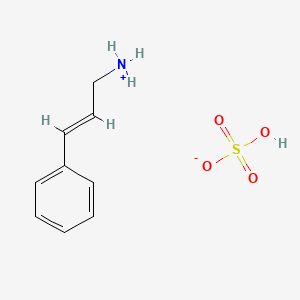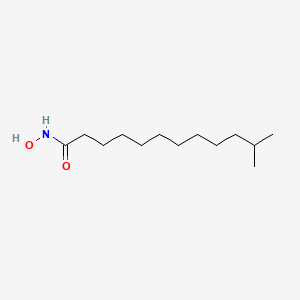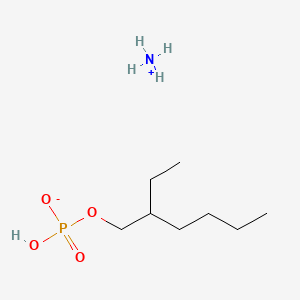
Methanetetrathiol, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methanetetrathiol, sodium salt can be synthesized by reacting methanethiol with sodium hydroxide. The reaction typically occurs in an aqueous solution and can be represented by the following equation:
CH3SH+NaOH→CH3SNa+H2O
Industrial Production Methods
Industrial production of this compound involves the same basic reaction but on a larger scale. The process requires careful control of reaction conditions to ensure high purity and yield. The reaction is typically carried out in a controlled environment to prevent the release of methanethiol, which has a strong and unpleasant odor .
Analyse Des Réactions Chimiques
Types of Reactions
Methanetetrathiol, sodium salt undergoes several types of chemical reactions, including:
Nucleophilic Substitution: It acts as a nucleophile in S_N2 reactions, where it can replace a leaving group in an organic molecule.
Oxidation: It can be oxidized to form disulfides.
Reduction: It can reduce certain compounds, although this is less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, and the reaction typically occurs in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or iodine can be used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic Substitution: Methylthioethers are commonly formed.
Oxidation: Disulfides are the major products.
Reduction: The products depend on the specific reaction but can include various reduced sulfur compounds.
Applications De Recherche Scientifique
Methanetetrathiol, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of methylthioethers and other sulfur-containing compounds.
Biology: It can be used to study the role of sulfur compounds in biological systems.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
Mécanisme D'action
Methanetetrathiol, sodium salt exerts its effects primarily through its role as a nucleophile. It can attack electrophilic centers in organic molecules, leading to the formation of new chemical bonds. This nucleophilic activity is due to the presence of the negatively charged sulfur atom, which is highly reactive towards electrophiles .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium ethylthiolate (C2H5SNa)
- Sodium propylthiolate (C3H7SNa)
- Sodium butylthiolate (C4H9SNa)
Uniqueness
Methanetetrathiol, sodium salt is unique due to its high nucleophilicity and reactivity, which makes it particularly useful in organic synthesis. Its small molecular size also allows for greater versatility in reactions compared to larger thiolates .
Propriétés
Numéro CAS |
52345-74-1 |
|---|---|
Formule moléculaire |
CH4NaS4+ |
Poids moléculaire |
167.3 g/mol |
Nom IUPAC |
sodium;methanetetrathiol |
InChI |
InChI=1S/CH4S4.Na/c2-1(3,4)5;/h2-5H;/q;+1 |
Clé InChI |
MWOAQIRSOWIARK-UHFFFAOYSA-N |
SMILES canonique |
C(S)(S)(S)S.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



